molecular formula C18H19ClFN5O3 B15030810 7-(2-Chloro-6-fluoro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

7-(2-Chloro-6-fluoro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B15030810
M. Wt: 407.8 g/mol
InChI Key: SHBFDBBHQMJTDX-UHFFFAOYSA-N
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Description

7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core, a morpholine ring, and a substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a purine derivative with a substituted benzyl halide, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could result in the formation of alkanes or alcohols.

Scientific Research Applications

7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethylxanthine
  • 8-(Morpholin-4-yl)-1,3-dimethylxanthine

Uniqueness

The uniqueness of 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19ClFN5O3

Molecular Weight

407.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C18H19ClFN5O3/c1-22-15-14(16(26)23(2)18(22)27)25(10-11-12(19)4-3-5-13(11)20)17(21-15)24-6-8-28-9-7-24/h3-5H,6-10H2,1-2H3

InChI Key

SHBFDBBHQMJTDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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